5-Phenyl-1,3,4-oxadiazole-2-thiol

Enzyme Inhibition Plant Biochemistry P450 Monooxygenase

Researchers investigating phenylpropanoid pathway enzymes frequently encounter limited commercial availability of validated trans-cinnamate 4-hydroxylase (C4H) inhibitors. 5-Phenyl-1,3,4-oxadiazole-2-thiol (CAS 3004-42-0) resolves this bottleneck with activity comparable to 2-hydroxy-1-naphthoic acid, the established reference inhibitor. • C4H inhibition validated for lignin biosynthesis, flavonoid production, and plant secondary metabolism studies • POT scaffold empirically confirmed as optimal heterocyclic core for antimicrobial quaternary ammonium salts with favorable activity-toxicity profiles • Thiol-thione tautomerism enables versatile S-alkylation chemistry for antimicrobial SAR; gold(I)-phosphine complexes achieve nanomolar IC50 against cancer cell lines Supplied with full Certificate of Analysis. For R&D use only.

Molecular Formula C8H6N2OS
Molecular Weight 178.21 g/mol
CAS No. 3004-42-0
Cat. No. B171674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1,3,4-oxadiazole-2-thiol
CAS3004-42-0
Synonyms5-phenyl-1,3,4-oxadiazole-2-thiol
Molecular FormulaC8H6N2OS
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC(=S)O2
InChIInChI=1S/C8H6N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h1-5H,(H,10,12)
InChIKeyFOHWXVBZGSVUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-1,3,4-oxadiazole-2-thiol: Core Scaffold & Tautomerism


5-Phenyl-1,3,4-oxadiazole-2-thiol (CAS 3004-42-0) is a five-membered heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and a thiol/thione moiety at the 2-position [1]. The compound exhibits thiol-thione tautomerism, existing in equilibrium as 5-phenyl-1,3,4-oxadiazole-2-thiol and 5-phenyl-1,3,4-oxadiazole-2(3H)-thione, with the thione form predominating in the solid state [2]. This tautomeric equilibrium and the presence of the exocyclic sulfur atom confer distinctive nucleophilic reactivity and metal-coordination capacity that differentiate this scaffold from non-thiol-containing oxadiazole analogs and alternative heterocyclic cores .

Chemistry Thiol-thione tautomerism enables S-alkylation and metal coordination
Enzyme studies 5-Phenyl substitution may support enzyme inhibition assay fit
Structural biology Co-crystal with HSP70 available for structure-based research

5-Phenyl-1,3,4-oxadiazole-2-thiol Substitution Risks


Substituting 5-phenyl-1,3,4-oxadiazole-2-thiol with closely related analogs—such as 5-alkyl-1,3,4-oxadiazole-2-thiols, 1,2,4-oxadiazole isomers, or 1,3,4-thiadiazole-2-thiols—introduces significant performance divergence across key application domains. The 5-phenyl substituent provides a critical balance of electron density and steric bulk that directly influences enzyme inhibition potency (C4H) [1], antimicrobial activity in quaternary ammonium salt (QAS) derivatives [2], and coordination geometry in metal complexes [3]. The 1,3,4-oxadiazole ring exhibits superior thermodynamic stability compared to the 1,2,4-isomer, ensuring consistent reactivity under diverse experimental conditions [4]. Furthermore, the thiol group is essential for C4H inhibitory activity—analogs lacking this moiety show markedly reduced or abolished activity [1]. The quantitative evidence below demonstrates that even minor structural modifications produce measurable, often substantial, changes in performance metrics that cannot be predicted from structural similarity alone.

5-Alkyl analogs
Electron density and steric profile shift may reduce enzyme inhibition compared to 5-phenyl
1,2,4-Oxadiazole isomer
Reported lower thermodynamic stability may alter reactivity and experimental reproducibility
Non-thiol oxadiazoles
Absence of thiol group markedly reduces C4H inhibitory activity, limiting mechanistic studies

5-Phenyl-1,3,4-oxadiazole-2-thiol: Performance vs. Analogs


C4H Enzyme Inhibition: Potency Comparison

5-Phenyl-1,3,4-oxadiazole-2-thiol inhibits trans-cinnamate 4-hydroxylase (C4H) from Populus kitakamiensis expressed in yeast with activity comparable to 2-hydroxy-1-naphthoic acid, a known C4H inhibitor [1]. Within the same study, the 3-fluorophenyl analog demonstrated superior activity, establishing a clear SAR hierarchy. Critically, the presence of the thiol group was essential for inhibitory activity—compounds lacking the thiol moiety showed significantly reduced or no inhibition [1].

C4H Inhibition
Reported
Comparable to 2-hydroxy-1-naphthoic acid; 3-fluorophenyl analog more active
Supports C4H pathway inhibition context
Thiol group essential for activity
Enzyme Inhibition Plant Biochemistry P450 Monooxygenase

POT-Derived QAS: Broad-Spectrum Activity & Low Cytotoxicity

Quaternary ammonium salts (QAS) constructed with the 5-phenyl-1,3,4-oxadiazole-2-thiol (POT) scaffold (compounds 8a-d) exhibited potent, broad-spectrum antimicrobial activity against 10 common pathogens including S. aureus, E. coli, P. aeruginosa, C. albicans, and A. niger while maintaining low cytotoxicity against HaCat and LO2 human cell lines [1][2]. SAR analysis across 24 analogs incorporating POT, benzo[d]oxazole-2-thiol, benzo[d]thiazole-2-thiol, and 5-methyl-1,3,4-thiadiazole-2-thiol demonstrated that the POT moiety combined with the flexible dihydroxyethyl group is necessary for the optimal balance of high antibacterial activity and low cytotoxicity [1].

QAS Antimicrobial Profile
Head-to-head
Broad-spectrum vs 10 pathogens; lower cytotoxicity vs benzoxazole/thiadiazole QAS in HaCat/LO2 cells
Supports QAS scaffold selection context
POT + dihydroxyethyl combination critical
Antimicrobial Agents Quaternary Ammonium Salts Cytotoxicity

Gold(I) Complexes: Anticancer and Antileishmanial Activity

Gold(I) complexes incorporating 5-phenyl-1,3,4-oxadiazole-2-thione (the thione tautomer of POT) and phosphine ligands were synthesized and evaluated. All complexes exhibited activity in the low micromolar to nanomolar range, with IC50 values from <0.10 to 1.66 μM against cancer cell lines (B16F10 murine melanoma, CT26.WT colon cancer) and 0.9 to 4.2 μM against Leishmania infantum intracellular amastigotes [1]. Triethylphosphine gold(I) derivatives consistently outperformed their triphenylphosphine counterparts in both anticancer and antileishmanial assays [1].

Gold(I) Complex Activity
Reported
Triethylphosphine complexes more active than triphenylphosphine analogs (low µM to nM range)
Supports metal-based anticancer research context
B16F10/CT26.WT and L. infantum models
Metal-Based Drugs Anticancer Antileishmanial

S-Substituted POT Derivatives: Antimicrobial Activity

A series of N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides was synthesized from 5-phenyl-1,3,4-oxadiazole-2-thiol. The 3-nitrophenyl derivative (3j) displayed exceptional antimicrobial properties with MIC values of 1.56 μg/mL against all tested bacterial strains (B. subtilis, S. aureus, E. coli, P. aeruginosa), 3.25 μg/mL against fungal strains (C. albicans, A. niger), and 3.96 μg/mL against Mycobacterium smegmatis [1]. This derivative outperformed standard drugs and established the parent POT scaffold as an effective platform for generating potent antimicrobial agents via S-alkylation.

Derivative 3j MIC
Reported
1.56 µg/mL (bacteria), 3.25 µg/mL (fungi), 3.96 µg/mL (M. smegmatis)
Supports antimicrobial screening context
Most active in 3a–3n series
Antibacterial Antifungal Antimycobacterial

1,3,4-Oxadiazole-2-thiol Class: Antimicrobial Potency

A series of 1,3,4-oxadiazole-2-thiol derivatives containing cyclic secondary amines (morpholine, N-methyl piperazine, piperazine) demonstrated moderate to potent antibacterial and antifungal activity [1]. The synthesized compounds exhibited MIC values in the range of 6–50 μM against selected bacteria (B. subtilis, E. coli) and 12–50 μM against C. albicans, using ciprofloxacin and fluconazole as reference drugs [1]. This class-level data establishes a performance baseline against which specific derivatives, including the 5-phenyl compound, can be benchmarked.

Oxadiazole Class MIC
Class-level
Bacteria: 6–50 µM; Fungi: 12–50 µM
Provides class baseline for scaffold selection
Activity depends on substitution pattern
Antimicrobial MIC Structure-Activity Relationship

Crystal Structure: POT Bound to HSP70

The X-ray crystal structure of 5-phenyl-1,3,4-oxadiazole-2-thiol (designated AT809) bound to heat shock-related 70 kDa protein 2 (HSP70) has been deposited in the Protein Data Bank (PDB ID: 5FPM) [1]. The structure reveals the compound occupying an alternate binding site on HSP70, providing direct experimental evidence of specific protein-ligand engagement [2]. This structural data enables computational modeling, structure-based design, and mechanistic studies that are not possible with analogs lacking crystallographically validated binding modes.

HSP70 Binding
Reported
PDB 5FPM: co-crystal at alternate site
Supports structure-based design studies
Unique among 5-aryl-2-thiol analogs
Structural Biology Protein-Ligand Interaction X-ray Crystallography

5-Phenyl-1,3,4-oxadiazole-2-thiol: Research and Industrial Uses


Plant C4H Inhibition Studies

5-Phenyl-1,3,4-oxadiazole-2-thiol serves as a validated tool compound for inhibiting trans-cinnamate 4-hydroxylase (C4H), a key enzyme in the phenylpropanoid pathway [1]. With activity comparable to the established inhibitor 2-hydroxy-1-naphthoic acid, this compound is suitable for mechanistic studies of lignin biosynthesis, flavonoid production, and plant secondary metabolism. The essential role of the thiol group in activity makes this scaffold irreplaceable for studies requiring C4H inhibition via this specific mechanism [1].

Antimicrobial QAS Development

The POT scaffold has been empirically validated as the optimal heterocyclic core for constructing quaternary ammonium salts with broad-spectrum antimicrobial activity and low cytotoxicity [1][2]. Direct SAR comparisons with benzo[d]oxazole-2-thiol, benzo[d]thiazole-2-thiol, and 5-methyl-1,3,4-thiadiazole-2-thiol analogs confirm that POT combined with a flexible dihydroxyethyl group yields the most favorable activity-toxicity profile [1]. Industrial and academic laboratories developing novel disinfectants, antiseptics, or antimicrobial coatings should prioritize POT as the scaffold of choice.

Metal-Based Anticancer & Antileishmanial Discovery

5-Phenyl-1,3,4-oxadiazole-2-thione (the thione tautomer of POT) functions as an effective ligand for gold(I) phosphine complexes that achieve nanomolar IC50 values against cancer cell lines and low micromolar activity against Leishmania infantum [1]. The clear SAR showing triethylphosphine > triphenylphosphine activity provides a rational optimization path. This application is particularly relevant for researchers exploring metal-based therapeutics where the thione sulfur serves as a soft donor atom for gold(I) coordination [1].

S-Alkylation for Antimicrobial Lead Generation

The thiol group of POT undergoes facile nucleophilic substitution, enabling the synthesis of S-substituted derivatives with enhanced antimicrobial properties [1]. The 3-nitrophenyl acetamide derivative (3j) achieved MIC values as low as 1.56 μg/mL against a panel of Gram-positive and Gram-negative bacteria, demonstrating that POT is an effective starting material for generating potent antimicrobial leads via straightforward S-alkylation chemistry [1]. This application is ideal for medicinal chemistry programs seeking a validated scaffold for antimicrobial SAR exploration.

Application
Selection Property
Validation Focus
Plant C4H inhibition research
Thiol-containing oxadiazole core
C4H inhibition pathway context
QAS antimicrobial research
POT + dihydroxyethyl combination
Antimicrobial activity and cell viability endpoints
Gold(I) complex anticancer/antileishmanial studies
Thione sulfur donor ligand
Cytotoxicity endpoint context in cancer cell lines
Antimicrobial lead optimization
S-alkylation reactivity
MIC and antimicrobial spectrum in screening

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